Benzo(a)pyrenetetrol I 2
Overview
Description
Benzo(a)pyrenetetrol I 2 is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H16O4 and a molecular weight of 320.34 g/mol . This compound is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is primarily studied for its biochemical properties and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(a)pyrenetetrol I 2 typically involves the hydroxylation of benzo(a)pyrene. This process can be achieved through enzymatic reactions using cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the benzo(a)pyrene molecule. The reaction conditions often require the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: Industrial production of this compound is not common due to its specific research applications. it can be synthesized in laboratory settings using chemical or enzymatic methods. The chemical synthesis involves multiple steps, including the oxidation of benzo(a)pyrene followed by selective hydroxylation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups on this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, epoxides.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Benzo(a)pyrenetetrol I 2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of polycyclic aromatic hydrocarbons.
Biology: Studied for its role in the metabolism of benzo(a)pyrene and its effects on cellular processes.
Medicine: Investigated for its potential mutagenic and carcinogenic effects, as well as its role in the development of cancer.
Industry: Utilized in environmental studies to assess the impact of polycyclic aromatic hydrocarbons on ecosystems.
Mechanism of Action
The mechanism of action of Benzo(a)pyrenetetrol I 2 involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and oxidative stress . This compound can bind to DNA, forming adducts that can cause mutations and initiate carcinogenesis. The molecular targets include cytochrome P450 enzymes, which metabolize this compound into reactive intermediates that can damage cellular macromolecules.
Comparison with Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol: Another metabolite of benzo(a)pyrene with similar biochemical properties.
Benzo(a)pyrene-7,8-dione: An oxidized derivative of benzo(a)pyrene.
Uniqueness: Benzo(a)pyrenetetrol I 2 is unique due to its specific hydroxylation pattern, which influences its biochemical behavior and interactions with cellular components. Its ability to form DNA adducts and induce oxidative stress distinguishes it from other metabolites of benzo(a)pyrene.
Properties
IUPAC Name |
(7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-HAGHYFMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210457 | |
Record name | Benzo(a)pyrenetetrol I 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-68-4 | |
Record name | 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61490-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrenetetrol I 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrenetetrol I 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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